

Technical Guide: 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Cat. No.: B1294257

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **4-Bromo-1-(2-fluorophenyl)-1H-pyrazole**, a halogenated N-aryl pyrazole derivative. While a specific CAS number for this compound is not readily available in public databases, this document compiles essential information based on closely related analogs and established synthetic methodologies for this class of compounds. N-aryl pyrazoles are a significant class of heterocyclic compounds widely recognized for their diverse applications in medicinal chemistry and materials science. The presence of the pyrazole core in numerous FDA-approved drugs highlights its importance as a "privileged scaffold" in drug discovery.

The unique substitution pattern of a bromine atom at the 4-position and a 2-fluorophenyl group at the 1-position suggests its potential as a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions. The fluorine substituent can influence the compound's electronic properties, metabolic stability, and binding interactions with biological targets. This guide will cover the proposed synthesis, physicochemical properties based on analogs, potential biological significance, and experimental protocols relevant to this class of molecules.

Physicochemical and Spectroscopic Data (Based on Analogs)

Quantitative data for **4-Bromo-1-(2-fluorophenyl)-1H-pyrazole** is not available. The following tables provide data for structurally similar compounds to serve as a reference.

Table 1: Physicochemical Properties of Analogous 4-Bromo-1-aryl-pyrazoles

Property	4-Bromo-1-phenyl-1H-pyrazole	4-Bromo-1-methyl-1H-pyrazole	4-Bromopyrazole
CAS Number	15115-52-3	15803-02-8	2075-45-8[1]
Molecular Formula	C ₉ H ₇ BrN ₂	C ₄ H ₅ BrN ₂	C ₃ H ₃ BrN ₂ [2]
Molecular Weight	223.07 g/mol	161.00 g/mol	146.97 g/mol [2]
Physical Form	Solid	Liquid	Solid
Melting Point	Not available	Not applicable	93-96 °C
Boiling Point	Not available	185-188 °C at 760 mmHg	250-260 °C
Density	Not available	1.558 g/mL at 25 °C	Not available

Table 2: Spectroscopic Data for 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

Note: This data is for a methoxy-substituted analog and provides an indication of expected spectral characteristics.

Parameter	Data
¹ H NMR (CDCl ₃ , 500 MHz)	δ (ppm) 7.78 (s, 1H, H-5), 7.56 (m, 2H, Ph H-2,6), 7.42 (m, 2H, Ph H-3,5), 7.23 (m, 1H, Ph H-4), 4.05 (s, 3H, Me)[3][4]
¹³ C NMR (CDCl ₃ , 125 MHz)	δ (ppm) 161.2 (C-3), 139.7 (Ph C-1), 129.4 (Ph C-3,5), 127.8 (C-5), 125.8 (Ph C-4), 117.6 (Ph C-2,6), 82.0 (C-4), 56.8 (OCH ₃)[3]
Mass Spectrum (EI, 70 eV)	m/z (%) 253/255 (M ⁺ , 100/99), 174 ([M-Br] ⁺ , 75)[4]

Experimental Protocols

The synthesis of **4-Bromo-1-(2-fluorophenyl)-1H-pyrazole** can be approached through several established methods for the formation of N-aryl pyrazoles. A common and effective strategy is the condensation of a 1,3-dicarbonyl compound with an arylhydrazine, followed by bromination of the resulting pyrazole ring.

Proposed Synthesis of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

This protocol is a representative, two-step procedure.

Step 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole

This step involves the condensation of malondialdehyde (or a suitable precursor like 1,1,3,3-tetramethoxypropane) with 2-fluorophenylhydrazine.

- Materials:
 - 1,1,3,3-Tetramethoxypropane
 - 2-Fluorophenylhydrazine hydrochloride
 - Hydrochloric acid (concentrated)

- Ethanol
- Sodium bicarbonate
- Ethyl acetate
- Anhydrous magnesium sulfate
- Procedure:
 - In a round-bottom flask, dissolve 2-fluorophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water.
 - Add concentrated hydrochloric acid (catalytic amount) to the solution.
 - To this stirring solution, add 1,1,3,3-tetramethoxypropane (1.05 eq) dropwise at room temperature.
 - Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to obtain 1-(2-fluorophenyl)-1H-pyrazole.

Step 2: Bromination of 1-(2-Fluorophenyl)-1H-pyrazole

This step introduces the bromine atom at the 4-position of the pyrazole ring.

- Materials:
 - 1-(2-Fluorophenyl)-1H-pyrazole (from Step 1)

- N-Bromosuccinimide (NBS)
- Acetonitrile
- Sodium bicarbonate
- Ethyl acetate
- Anhydrous magnesium sulfate
- Procedure:
 - Dissolve 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
 - Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
 - Quench the reaction by adding a saturated solution of sodium bicarbonate.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization or flash column chromatography to yield **4-Bromo-1-(2-fluorophenyl)-1H-pyrazole**.

Mandatory Visualizations

Proposed Synthetic Workflow

Step 1: Pyrazole Ring Formation

2-Fluorophenylhydrazine HCl +
1,1,3,3-Tetramethoxypropane

Condensation Reaction
(Ethanol/Water, HCl, Reflux)

Workup and Purification

1-(2-Fluorophenyl)-1H-pyrazole

Intermediate Product

Step 2: Bromination

1-(2-Fluorophenyl)-1H-pyrazole +
N-Bromosuccinimide (NBS)

Electrophilic Bromination
(Acetonitrile, 0°C to RT)

Workup and Purification

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

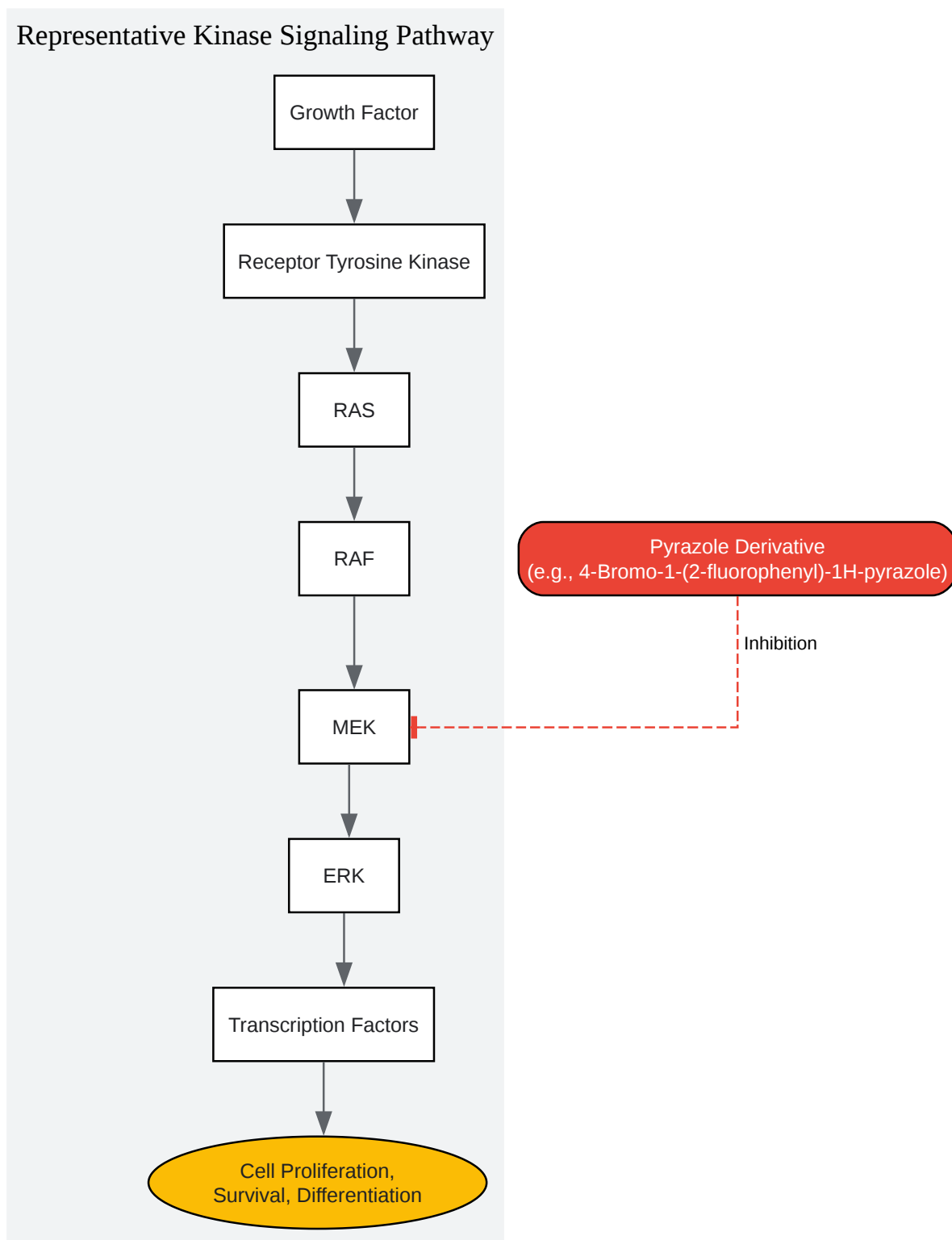
[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **4-Bromo-1-(2-fluorophenyl)-1H-pyrazole**.

Representative Biological Signaling Pathway

Pyrazole derivatives have been identified as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.^[5] Overactivity of these pathways is a hallmark of many cancers.

Representative Kinase Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Pyrazole derivatives as potential inhibitors in the MAPK/ERK signaling pathway.

Biological and Pharmaceutical Context

Pyrazole-containing compounds are of significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.^[5] The pyrazole ring can act as a bioisostere for other aromatic systems and can engage in hydrogen bonding and hydrophobic interactions within protein binding sites.

The title compound, **4-Bromo-1-(2-fluorophenyl)-1H-pyrazole**, possesses key structural features that make it a promising candidate for further investigation:

- **4-Bromo Substituent:** The bromine atom serves as a valuable synthetic handle for introducing further molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives.
- **1-(2-Fluorophenyl) Group:** The presence and position of the fluorine atom on the phenyl ring can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.

Given the established roles of pyrazole derivatives, **4-Bromo-1-(2-fluorophenyl)-1H-pyrazole** and its derivatives could potentially be investigated as inhibitors of various enzymes, such as kinases (as depicted in the signaling pathway above), cyclooxygenases (COXs), or other targets implicated in proliferative or inflammatory diseases. The development of selective inhibitors for specific biological targets is a cornerstone of modern drug discovery, and this compound represents a versatile starting point for such endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2075-45-8|4-Bromo-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. 4-Bromopyrazole | C₃H₃BrN₂ | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294257#4-bromo-1-2-fluorophenyl-1h-pyrazole-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com